molecular formula C9H13ClN2O B6268214 [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride CAS No. 1909317-32-3

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Cat. No.: B6268214
CAS No.: 1909317-32-3
M. Wt: 200.7
InChI Key:
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Description

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O It is a hydrochloride salt form of [1-(pyridin-2-yl)azetidin-3-yl]methanol, which is a derivative of azetidine and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the nucleophilic addition of a pyridine derivative to an azetidine ring, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine and tert-butyl hydroperoxide (TBHP) for promoting the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like crystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or azetidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of iodine.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles or electrophiles under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives with different functional groups attached to the pyridine or azetidine rings.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Its derivatives may exhibit biological activities such as anti-fibrotic, antimicrobial, or antiviral properties .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fibrosis or microbial growth .

Comparison with Similar Compounds

Uniqueness: What sets [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride apart is its combination of the azetidine and pyridine rings, which provides unique chemical properties and reactivity

Properties

CAS No.

1909317-32-3

Molecular Formula

C9H13ClN2O

Molecular Weight

200.7

Purity

88

Origin of Product

United States

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